2-Amino-3,5-dibromo-N'-(3-phenyl-2-propenylidene)benzohydrazide
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Overview
Description
2-Amino-3,5-dibromo-N’-(3-phenyl-2-propenylidene)benzohydrazide is a complex organic compound with the molecular formula C16H13Br2N3O. It is characterized by the presence of amino, dibromo, and benzohydrazide functional groups, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,5-dibromo-N’-(3-phenyl-2-propenylidene)benzohydrazide typically involves multiple steps:
Hydrazide Formation: The brominated product is then reacted with hydrazine to form the corresponding hydrazide.
Schiff Base Formation: The hydrazide is further reacted with 3-phenyl-2-propenal to form the final product, 2-Amino-3,5-dibromo-N’-(3-phenyl-2-propenylidene)benzohydrazide.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,5-dibromo-N’-(3-phenyl-2-propenylidene)benzohydrazide can undergo various chemical reactions, including:
Condensation Reactions: Due to the presence of the hydrazide group, it can participate in condensation reactions to form Schiff bases.
Nucleophilic Substitution: The dibromo groups make it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Oxidizing Agents: Used in the initial bromination step.
Hydrazine: Used to form the hydrazide intermediate.
3-Phenyl-2-propenal: Used in the final step to form the Schiff base.
Major Products Formed
The major product formed from these reactions is the target compound, 2-Amino-3,5-dibromo-N’-(3-phenyl-2-propenylidene)benzohydrazide .
Scientific Research Applications
2-Amino-3,5-dibromo-N’-(3-phenyl-2-propenylidene)benzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-3,5-dibromo-N’-(3-phenyl-2-propenylidene)benzohydrazide involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved:
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,5-dibromo-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide: Similar structure but with a methyl group instead of a hydrogen atom.
2-Amino-3,5-dibromo-benzaldehyde: Lacks the hydrazide and phenylpropenylidene groups.
(2-Amino-3,5-dibromophenyl)methanol: Contains a hydroxyl group instead of the hydrazide group.
Properties
CAS No. |
308134-43-2 |
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Molecular Formula |
C16H13Br2N3O |
Molecular Weight |
423.10 g/mol |
IUPAC Name |
2-amino-3,5-dibromo-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide |
InChI |
InChI=1S/C16H13Br2N3O/c17-12-9-13(15(19)14(18)10-12)16(22)21-20-8-4-7-11-5-2-1-3-6-11/h1-10H,19H2,(H,21,22)/b7-4+,20-8+ |
InChI Key |
HOKWHBAWKJUHHR-RHYRJLECSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=C(C(=CC(=C2)Br)Br)N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)C2=C(C(=CC(=C2)Br)Br)N |
Origin of Product |
United States |
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